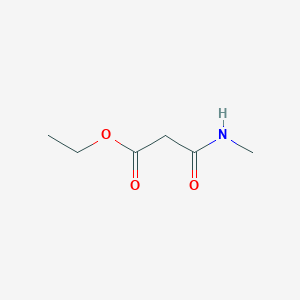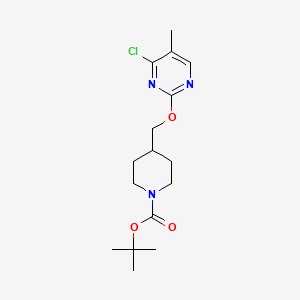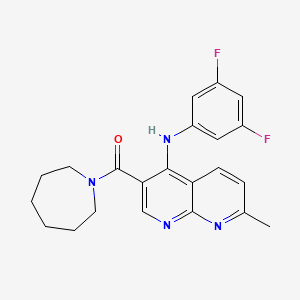![molecular formula C11H9NO4 B2455517 3,4-dihidro-2H,7H-[1,4]dioxepino[2,3-f]indol-8,9-diona CAS No. 847837-43-8](/img/structure/B2455517.png)
3,4-dihidro-2H,7H-[1,4]dioxepino[2,3-f]indol-8,9-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione, also known as Epothilone B, is a natural product isolated from the myxobacterium Sorangium cellulosum. It is a potent microtubule stabilizer and has been shown to have anti-cancer properties.
Mecanismo De Acción
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione B binds to the β-tubulin subunit of microtubules, causing them to become more stable. This stabilizes the microtubules and prevents them from depolymerizing, which is necessary for cell division. As a result, cancer cells are unable to divide and proliferate, leading to their death.
Biochemical and Physiological Effects:
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione B has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. Additionally, 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione B has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione B has several advantages for lab experiments. It is a potent microtubule stabilizer and has been shown to be effective against a variety of cancer cell lines. However, there are also some limitations to using 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione B in lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, it is a natural product, which means that it is difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione B. One area of research is to develop more efficient synthesis methods to produce 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione B in larger quantities. Another area of research is to investigate the use of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione B in combination with other drugs to enhance its anti-cancer properties. Additionally, research could be conducted to investigate the potential use of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione B in other disease areas, such as neurodegenerative diseases.
Métodos De Síntesis
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione B can be synthesized through a multi-step process involving the coupling of two key intermediates, which are then subjected to a series of oxidation and reduction reactions. The process involves the use of various reagents and catalysts and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial anticancerígeno de este compuesto. Su similitud estructural con los alcaloides del indol sugiere que puede interferir con el crecimiento y la proliferación de las células cancerosas .
- El andamiaje de dioxepinoindol exhibe propiedades antimicrobianas prometedoras. Los científicos han investigado sus efectos contra bacterias, hongos e incluso cepas resistentes a los medicamentos .
- Los derivados de este compuesto se han evaluado por su potencial anti-VIH-1. Los estudios de acoplamiento molecular revelaron interacciones con enzimas virales .
- Algunos estudios sugieren que los derivados de 3,4-dihidro-2H,7H-[1,4]dioxepino[2,3-f]indol-8,9-diona poseen propiedades neuroprotectoras .
- El núcleo de dioxepinoindol puede modular las vías inflamatorias. Los investigadores han investigado su potencial como agente antiinflamatorio .
- Más allá de sus actividades biológicas, la síntesis de este compuesto y sus derivados ha despertado interés. Los investigadores han desarrollado rutas sintéticas eficientes para acceder a sistemas cíclicos de indol fusionados con heteroarilos relacionados .
Propiedades Anticancerígenas
Actividad Antimicrobiana
Actividad Anti-VIH-1
Efectos Neuroprotectores
Agentes Antiinflamatorios
Metodología Sintética
En resumen, this compound es prometedora en diversas áreas, desde la investigación del cáncer hasta la química sintética. Las investigaciones continuas revelarán su potencial completo y allanarán el camino para aplicaciones innovadoras. 🌟
Propiedades
IUPAC Name |
2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-f]indole-8,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-10-6-4-8-9(16-3-1-2-15-8)5-7(6)12-11(10)14/h4-5H,1-3H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHXIDMTRDXRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)C(=O)C(=O)N3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2455434.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2455435.png)



![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid](/img/structure/B2455439.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2455445.png)


![methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2455450.png)

![N-benzyl-2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2455456.png)
